ACV Tripeptide

Descripción

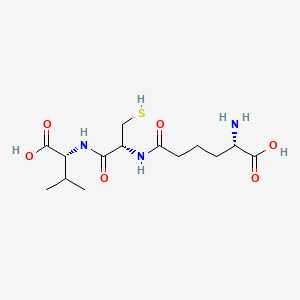

l-d-(a-Aminoadipoyl)-l-cysteinyl-d-valine has been reported in Streptomyces clavuligerus with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-6-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O6S/c1-7(2)11(14(22)23)17-12(19)9(6-24)16-10(18)5-3-4-8(15)13(20)21/h7-9,11,24H,3-6,15H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)(H,22,23)/t8-,9-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEIJZFKOAXBBV-ATZCPNFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332274 | |

| Record name | AADCV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32467-88-2 | |

| Record name | Acv tripeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032467882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACV tripeptide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02025 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AADCV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACV TRIPEPTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3VOU3H9VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structural Elucidation of ACV Tripeptide: A Technical Guide

An In-depth Examination of δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine

Abstract

The ACV tripeptide, chemically known as δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, is a pivotal non-ribosomally synthesized peptide that serves as the direct precursor to a vast array of β-lactam antibiotics, including penicillins and cephalosporins.[1][2] Its unique structural features, such as the presence of the non-proteinogenic amino acid L-α-aminoadipic acid and a D-configured valine residue, are critical for its biological activity and subsequent enzymatic conversion into the characteristic bicyclic core of these essential medicines.[3] This technical guide provides a comprehensive overview of the structure, properties, and biosynthesis of the this compound, intended for researchers, scientists, and professionals in the field of drug development. While precise crystallographic data on the isolated tripeptide is not extensively available in public databases, this document compiles the known physicochemical properties and presents detailed, standardized experimental protocols for its purification and structural characterization.

Introduction

The discovery of the this compound was a significant milestone in understanding the biosynthesis of β-lactam antibiotics.[4] It is synthesized by the large, multi-domain enzyme ACV synthetase (ACVS), a non-ribosomal peptide synthetase (NRPS).[1][4] The unique assembly of its constituent amino acids and its specific stereochemistry are crucial for its recognition by the subsequent enzyme in the pathway, isopenicillin N synthase (IPNS), which catalyzes the oxidative cyclization to form the β-lactam and thiazolidine (B150603) rings of isopenicillin N. This guide will delve into the known structural aspects of the this compound and provide methodologies for its analysis.

Chemical Structure and Properties

The this compound is composed of three amino acid residues: L-α-aminoadipic acid, L-cysteine, and D-valine. A key structural feature is the unconventional peptide bond formed between the δ-carboxyl group of L-α-aminoadipic acid and the amino group of L-cysteine.[3]

Physicochemical Data

A summary of the key physicochemical properties of the this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₅N₃O₆S | [5] |

| Molecular Weight | 363.43 g/mol | [5] |

| Appearance | Solid powder | [3] |

| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N | [5] |

| InChI Key | BYEIJZFKOAXBBV-ATZCPNFKSA-N | [5] |

Biosynthesis of the this compound

The synthesis of the this compound is a multi-step enzymatic process catalyzed by ACV synthetase (ACVS). This process occurs independently of ribosomes.[2] The logical workflow of this biosynthesis is depicted in the following diagram.

Experimental Protocols

The following sections provide detailed methodologies for the purification and structural characterization of the this compound. These are standardized protocols applicable to peptides and can be adapted for the specific analysis of ACV.

Purification of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying peptides from a crude synthetic or biological mixture.[6] The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase and a polar mobile phase.

Materials:

-

Crude this compound sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA), HPLC-grade

-

Reversed-phase HPLC system with a UV detector

-

C18 HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

-

0.22 µm syringe filters

-

Lyophilizer

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Degas both mobile phases before use.[7]

-

-

Sample Preparation:

-

Dissolve the crude this compound in Mobile Phase A to a concentration of 1-5 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter.[8]

-

-

HPLC Parameters:

-

Fraction Collection:

-

Collect fractions corresponding to the major peak detected at 215 nm.

-

-

Purity Analysis and Lyophilization:

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.[7]

-

The experimental workflow for the purification is illustrated below.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution.[9] 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments can be used to assign all proton and carbon signals and to determine the peptide's conformation.[9][10]

Materials:

-

Purified, lyophilized this compound

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve an appropriate amount of the purified this compound in the chosen deuterated solvent in an NMR tube.

-

-

1D NMR Spectra Acquisition:

-

Acquire ¹H and ¹³C NMR spectra to identify the types of protons and carbons present.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.[10]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the peptide's conformation.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in sequential assignment.

-

-

Data Analysis:

-

Process the NMR data using appropriate software.

-

Assign all proton and carbon chemical shifts.[11]

-

Use NOE constraints to calculate a family of 3D structures consistent with the experimental data.

-

Mass Spectrometry (MS) for Molecular Weight Verification and Sequencing

Mass spectrometry is used to determine the precise molecular weight of the this compound and to confirm its amino acid sequence through fragmentation analysis.[12]

Materials:

-

Purified this compound

-

Mass spectrometer (e.g., ESI-MS/MS or MALDI-TOF/TOF)

-

Appropriate solvents and matrix (for MALDI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).

-

-

Full Scan MS:

-

Acquire a full scan mass spectrum to determine the molecular weight of the intact tripeptide. The expected [M+H]⁺ ion would be at m/z 364.15.

-

-

Tandem MS (MS/MS):

-

Select the parent ion ([M+H]⁺) for fragmentation.

-

Acquire the MS/MS spectrum to observe the fragment ions (b- and y-ions).[12]

-

Analyze the fragmentation pattern to confirm the amino acid sequence. The mass differences between consecutive b- or y-ions will correspond to the residue masses of valine, cysteine, and α-aminoadipic acid.

-

Conclusion

The this compound, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, is a fascinating and crucial molecule in the biosynthesis of β-lactam antibiotics. Its unique structure, assembled by the non-ribosomal peptide synthetase ACVS, provides the necessary template for the subsequent formation of the pharmacologically active bicyclic core. While detailed crystallographic data on the isolated tripeptide remains elusive in the public domain, a comprehensive understanding of its chemical properties and biosynthetic pathway has been established. The standardized experimental protocols outlined in this guide provide a robust framework for the purification and detailed structural characterization of this important natural product, paving the way for further research and potential applications in synthetic biology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): discovery and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0280051A1 - ACV synthetase - Google Patents [patents.google.com]

- 4. Alpha-aminoadipyl-cysteinyl-valine synthetases in beta-lactam producing organisms. From Abraham's discoveries to novel concepts of non-ribosomal peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. bachem.com [bachem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 10. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 11. 1H and 13C NMR assignments of the thiopeptide antibiotic nosiheptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine: A Technical Guide to a Cornerstone of Penicillin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) was a pivotal moment in the understanding of penicillin biosynthesis. This non-ribosomally synthesized peptide serves as the direct precursor to the entire family of penicillin and cephalosporin (B10832234) antibiotics, molecules that have revolutionized modern medicine. This technical guide provides an in-depth exploration of the initial discovery, isolation, and characterization of ACV, with a focus on the seminal work of Arnstein and Morris. Furthermore, it details the enzymatic machinery responsible for its synthesis and the regulatory pathways that govern its production in key fungal species such as Penicillium chrysogenum. The guide is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the core concepts for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

The Initial Discovery and Isolation of ACV

The existence of ACV was first reported by H. R. V. Arnstein and D. Morris in 1960 through their work on the mycelium of Penicillium chrysogenum.[1] Their research provided the first tangible evidence of a peptide precursor to penicillin, laying the groundwork for decades of subsequent research into β-lactam antibiotic biosynthesis.

Physicochemical Properties of ACV

The initial characterization of ACV by Arnstein and Morris, and later by other research groups, established its fundamental physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₅N₃O₆S | Arnstein & Morris, 1960 |

| Molecular Weight | 363.43 g/mol | Arnstein & Morris, 1960 |

| Stereochemistry | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine | Arnstein & Morris, 1960 |

| Appearance | White crystalline solid | General observation |

Experimental Protocol: Isolation of ACV from Penicillium chrysogenum Mycelium (Arnstein and Morris, 1960)

The following protocol is a detailed reconstruction of the methodology employed by Arnstein and Morris for the initial isolation of ACV.

1.2.1. Cultivation of Penicillium chrysogenum

-

Penicillium chrysogenum was cultured in a suitable fermentation medium to encourage robust mycelial growth and secondary metabolite production. The exact composition of the medium used in the original experiment is not specified in the 1960 paper.

1.2.2. Mycelial Harvest and Extraction

-

Mycelia were harvested from the fermentation broth by filtration.

-

The harvested mycelial cake was washed with distilled water to remove residual medium components.

-

The washed mycelia were then subjected to an extraction procedure to isolate small peptides. The original paper suggests an extraction with aqueous ethanol.

1.2.3. Purification by Ion-Exchange and Paper Chromatography

-

The crude extract was first fractionated using ion-exchange chromatography to separate compounds based on their charge.

-

Fractions containing sulfur-containing peptides were identified.

-

Further purification was achieved by paper chromatography, a key technique at the time for separating amino acids and peptides.

-

Solvent System: A mixture of n-butanol, acetic acid, and water was typically used as the mobile phase.

-

Detection: The separated compounds on the paper chromatogram were visualized by spraying with a ninhydrin (B49086) solution, which reacts with the free amino groups of peptides and amino acids to produce a colored spot.

-

-

The spot corresponding to the novel tripeptide was excised from the chromatogram.

1.2.4. Elution and Characterization

-

The peptide was eluted from the excised paper strip using an appropriate solvent (e.g., dilute acetic acid).

-

The eluted peptide was then subjected to acid hydrolysis to break the peptide bonds and release the constituent amino acids.

-

The resulting amino acids were identified by further paper chromatography, comparing their migration with known amino acid standards. This analysis revealed the presence of α-aminoadipic acid, cysteine, and valine.

Experimental Workflow: Isolation of ACV

Biosynthesis of ACV: The Role of ACV Synthetase

The synthesis of ACV is not a product of ribosomal translation but is instead orchestrated by a large, multi-functional enzyme known as δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). This enzyme is a classic example of a non-ribosomal peptide synthetase (NRPS).

ACV Synthetase (ACVS)

ACVS is a multi-modular enzyme, with each module responsible for the recognition, activation, and incorporation of one of the three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

2.1.1. Domain Structure of ACVS

Each module of ACVS is further subdivided into specific domains with distinct catalytic functions:

-

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a thioester linkage to a 4'-phosphopantetheine (B1211885) prosthetic group.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids attached to adjacent T domains.

-

Epimerization (E) domain: Located in the final module, this domain converts L-valine to its D-isoform after its incorporation into the tripeptide.

Enzymatic Synthesis of ACV

The synthesis of ACV by ACVS is a complex, ATP-dependent process.

2.2.1. Experimental Protocol: Cell-Free Enzymatic Synthesis of ACV

This protocol describes a general method for the in vitro synthesis of ACV using a cell-free extract containing ACVS.

Materials:

-

Cell-free extract from a high-penicillin-producing strain of P. chrysogenum or another β-lactam producer.

-

L-α-aminoadipic acid

-

L-cysteine

-

L-valine

-

ATP (Adenosine triphosphate)

-

Magnesium chloride (MgCl₂)

-

Dithiothreitol (DTT) (to maintain a reducing environment)

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

Reaction tubes

-

Incubator

-

HPLC system for analysis

Procedure:

-

Preparation of Cell-Free Extract:

-

Grow P. chrysogenum to the optimal phase for ACVS expression.

-

Harvest and wash the mycelia.

-

Disrupt the cells by methods such as sonication or grinding in liquid nitrogen.

-

Centrifuge the homogenate at high speed to pellet cell debris. The resulting supernatant is the cell-free extract.

-

-

Reaction Mixture Assembly:

-

In a reaction tube, combine the cell-free extract with the buffer, ATP, MgCl₂, and DTT.

-

Add the three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (typically 25-30°C) for a defined period (e.g., 1-2 hours).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a protein-denaturing agent, such as trichloroacetic acid (TCA).

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of ACV using High-Performance Liquid Chromatography (HPLC).

-

2.2.2. Quantitative Data: Kinetic Parameters of ACVS from P. chrysogenum

| Substrate | Km (μM) |

| L-α-aminoadipic acid | 45 |

| L-cysteine | 80 |

| L-valine | 80 |

| ATP | 5000 (optimal concentration) |

Experimental Workflow: Enzymatic Synthesis of ACV

Chemical Synthesis of ACV

The chemical synthesis of ACV has been crucial for confirming its structure and for providing standards for analytical studies. Solid-phase peptide synthesis (SPPS) is a common method for this purpose.

Experimental Protocol: Solid-Phase Synthesis of LLD-ACV

This protocol outlines the general steps for the solid-phase synthesis of the LLD isomer of ACV.

1. Resin Preparation:

-

Start with a suitable solid support resin (e.g., Wang resin).

-

The first amino acid, D-valine, is attached to the resin.

2. Deprotection:

-

The protecting group on the α-amino group of the resin-bound D-valine is removed.

3. Coupling of the Second Amino Acid:

-

The next amino acid, L-cysteine (with its side chain protected), is activated and coupled to the deprotected amino group of D-valine.

4. Repetition of Deprotection and Coupling:

-

The deprotection and coupling steps are repeated for the final amino acid, L-α-aminoadipic acid (with its side chains protected).

5. Cleavage and Deprotection:

-

The completed tripeptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

6. Purification:

-

The crude peptide is purified by preparative HPLC to obtain the final, high-purity ACV.

Experimental Workflow: Chemical Synthesis of ACV

Regulation of ACV Biosynthesis

The production of ACV is tightly regulated at the transcriptional level, primarily through the control of the expression of the pcbAB gene, which encodes ACVS.

Transcriptional Regulation of the pcbAB Gene

The expression of the pcbAB gene is influenced by various environmental cues, including the availability of carbon and nitrogen sources, and the ambient pH.

-

Carbon Catabolite Repression: The presence of readily metabolizable carbon sources, such as glucose, represses the transcription of the pcbAB gene. This regulation is mediated by the transcription factor CreA.

-

Nitrogen Regulation: The availability and type of nitrogen source also impact pcbAB expression.

-

pH Regulation: The ambient pH plays a crucial role, with the transcription factor PacC being a key regulator in response to alkaline conditions.

Signaling Pathway for pcbAB Gene Regulation

References

The Central Role of δ-(L-α-Aminoadipyl)-L-Cysteinyl-D-Valine (ACV) Tripeptide in Penicillin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of the ACV tripeptide in the biosynthesis of penicillin, one of the most significant classes of antibiotics. This document details the enzymatic formation of ACV, its subsequent cyclization to form the characteristic β-lactam structure, and the key enzymes governing this pathway. It is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the biosynthetic and experimental workflows.

Introduction to the Penicillin Biosynthesis Pathway

The biosynthesis of penicillin is a complex, multi-step process primarily occurring in filamentous fungi, most notably Penicillium chrysogenum. The pathway can be broadly divided into three key stages, the first two of which are central to the formation of the penicillin nucleus. The initial and committing step is the condensation of three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This tripeptide serves as the direct substrate for the formation of the bicyclic penicillin core structure.

The Formation of this compound: A Non-Ribosomal Peptide Synthesis

The synthesis of the this compound is a remarkable example of non-ribosomal peptide synthesis (NRPS), catalyzed by the large, multifunctional enzyme ACV synthetase (ACVS).[1][2][3] This enzyme orchestrates the sequential activation and condensation of the three precursor amino acids.

The Architect of ACV: ACV Synthetase (ACVS)

ACV synthetase is a high-molecular-weight enzyme that functions as a modular assembly line.[4] Each module is responsible for the recognition, activation, and incorporation of one of the three amino acid precursors. The enzyme utilizes ATP for the adenylation of each amino acid, which is then thioesterified to a phosphopantetheinyl arm of the enzyme complex. A key feature of ACVS is its epimerase activity, which converts L-valine to its D-isoform during the synthesis process, resulting in the LLD-stereochemistry of the final this compound.[4]

Quantitative Insights into ACVS Activity

The kinetic parameters of ACV synthetase are crucial for understanding the efficiency and regulation of the penicillin biosynthesis pathway. The following table summarizes the apparent Michaelis-Menten constants (KM) for the substrates of ACVS from Nocardia lactamdurans.

| Substrate | Apparent KM (µM) |

| L-α-aminoadipic acid | 640 ± 16 |

| L-cysteine | 40 ± 1 |

| L-valine | 150 ± 4 |

| Data obtained from in vitro assays of purified N. lactamdurans ACVS.[5] |

The Crucial Cyclization: From Linear Tripeptide to Bicyclic Penicillin

The second key step in penicillin biosynthesis is the oxidative cyclization of the linear this compound to form isopenicillin N (IPN), the first bioactive intermediate in the pathway. This reaction is catalyzed by isopenicillin N synthase (IPNS).

The Catalyst of Ring Formation: Isopenicillin N Synthase (IPNS)

Isopenicillin N synthase is a non-heme iron-dependent oxygenase that facilitates the formation of both the β-lactam and thiazolidine (B150603) rings of the penicillin core.[6][7] The reaction involves the removal of four hydrogen atoms from the ACV molecule, with molecular oxygen serving as the oxidizing agent. The proposed mechanism involves the binding of ACV and O₂ to the iron center in the enzyme's active site, leading to a series of radical-mediated cyclization reactions.[8]

Kinetic Properties of IPNS

Understanding the kinetics of IPNS is vital for optimizing penicillin production. The following table presents the KM value for the ACV substrate of IPNS from a Penicillium chrysogenum strain.

| Substrate | KM (µM) |

| ACV | 196 ± 19 |

| Data obtained from assays of 19F-labeled IPNSS55C variant.[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound and the penicillin biosynthesis pathway.

Purification of ACV Synthetase

This protocol is adapted from methods used for the purification of ACVS from Nocardia lactamdurans.[5]

Materials:

-

E. coli HM0079 cells overexpressing C-terminally His-tagged N. lactamdurans ACVS

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol)

-

Ni-NTA affinity chromatography column

-

Sonciator

-

Centrifuge

Procedure:

-

Harvest E. coli cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged ACVS with elution buffer.

-

Analyze the purified protein fractions by SDS-PAGE.

ACV Synthetase Activity Assay

This assay is based on the quantification of the ACV product by HPLC-MS.[5]

Materials:

-

Purified ACV synthetase

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10 mM ATP)

-

L-α-aminoadipic acid

-

L-cysteine

-

L-valine

-

HPLC-MS system

Procedure:

-

Prepare reaction mixtures containing assay buffer, varying concentrations of the three substrate amino acids, and purified ACVS.

-

Incubate the reactions at a controlled temperature (e.g., 25°C).

-

Take aliquots at different time points and quench the reaction (e.g., with methanol).

-

Analyze the formation of ACV using a suitable HPLC-MS method.

-

Quantify the ACV product based on a standard curve.

Purification of Isopenicillin N Synthase

This protocol is a general procedure based on methods for purifying IPNS from fungal sources.[10][11]

Materials:

-

Penicillium chrysogenum or Cephalosporium acremonium mycelia

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)

-

Chromatography resins (e.g., ion-exchange, size-exclusion)

-

Centrifuge

Procedure:

-

Homogenize the fungal mycelia in extraction buffer.

-

Clarify the homogenate by centrifugation.

-

Perform ammonium sulfate precipitation to fractionate the proteins.

-

Resuspend the protein pellet and dialyze against a suitable buffer.

-

Subject the protein solution to a series of chromatography steps (e.g., anion-exchange, followed by size-exclusion chromatography) to purify IPNS.

-

Monitor the purification process by SDS-PAGE and enzyme activity assays.

Isopenicillin N Synthase Activity Assay

This is a continuous spectrophotometric assay that monitors the formation of the penicillin nucleus.[12]

Materials:

-

Purified isopenicillin N synthase

-

Assay buffer (e.g., 50 mM HEPES pH 7.0)

-

This compound

-

Ferrous sulfate (FeSO₄)

-

Ascorbate

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Spectrophotometer capable of reading at 235 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, ACV, a reducing agent (DTT or TCEP), ascorbate, and ferrous sulfate.

-

Initiate the reaction by adding the purified IPNS.

-

Monitor the increase in absorbance at 235 nm over time, which corresponds to the formation of the isopenicillin N product.

-

Calculate the initial reaction rates from the linear phase of the absorbance curve.

HPLC Analysis of Penicillin and ACV

This protocol provides a general framework for the separation and quantification of penicillin and its precursor ACV.[13][14]

Materials:

-

HPLC system with a UV or MS detector

-

Reversed-phase C18 column

-

Mobile phase A (e.g., 0.1% trifluoroacetic acid in water)

-

Mobile phase B (e.g., acetonitrile)

-

Standards for penicillin and ACV

Procedure:

-

Prepare samples by appropriate extraction and filtration.

-

Set up a gradient elution program on the HPLC system, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

-

Inject the prepared sample onto the C18 column.

-

Monitor the elution of compounds at a suitable wavelength (e.g., 215 nm or 240 nm) or by mass spectrometry.

-

Identify and quantify penicillin and ACV by comparing their retention times and peak areas to those of the standards.

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of penicillin biosynthesis and a typical experimental workflow for enzyme purification.

Caption: The core penicillin biosynthesis pathway.

Caption: A typical workflow for enzyme purification.

Conclusion

The this compound stands as the cornerstone of penicillin biosynthesis, representing the culmination of a sophisticated non-ribosomal peptide synthesis and the essential precursor for the formation of the iconic β-lactam ring. A thorough understanding of the enzymes that synthesize and modify ACV, namely ACV synthetase and isopenicillin N synthase, is paramount for the rational design of strain improvement strategies and the development of novel β-lactam antibiotics. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers dedicated to advancing our knowledge and application of this vital biosynthetic pathway.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. ACV synthetase - Wikipedia [en.wikipedia.org]

- 3. δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): discovery and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-aminoadipyl-cysteinyl-valine synthetases in beta-lactam producing organisms. From Abraham's discoveries to novel concepts of non-ribosomal peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical characterization of the Nocardia lactamdurans ACV synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isopenicillin N synthase - Wikipedia [en.wikipedia.org]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Structure of isopenicillin N synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectroscopic studies reveal details of substrate-induced conformational changes distant from the active site in isopenicillin N synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification of isopenicillin N synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification of isopenicillin N synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

Non-ribosomal peptide synthesis of ACV tripeptide

An In-Depth Technical Guide to the Non-Ribosomal Peptide Synthesis of ACV Tripeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, enzymology, and experimental methodologies related to the non-ribosomal peptide synthesis of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) tripeptide. ACV is the universal precursor for the biosynthesis of all penicillin and cephalosporin (B10832234) β-lactam antibiotics.[1][2] Its synthesis is a critical, rate-limiting step performed by the multifunctional enzyme ACV Synthetase (ACVS), a canonical example of a Non-Ribosomal Peptide Synthetase (NRPS).[3] Understanding this intricate enzymatic process is fundamental for advancements in synthetic biology, enzyme engineering, and the development of novel antibiotics.[4]

The Core Biosynthetic Pathway

The synthesis of the this compound is a complex, multi-step process catalyzed by a single, large enzyme, ACV Synthetase (ACVS).[4] This process occurs in the cytosol of producing organisms, such as Penicillium chrysogenum.[5] The overall reaction involves the condensation of three precursor amino acids—L-α-aminoadipic acid (L-α-Aaa), L-cysteine (L-Cys), and L-valine (L-Val)—in an ATP-dependent manner.[6][7] The synthesis follows a highly ordered sequence, culminating in the epimerization of the final L-valine residue to its D-isoform and the subsequent release of the completed LLD-ACV tripeptide.[4]

The overall chemical reaction is as follows: 3 ATP + L-α-aminoadipic acid + L-cysteine + L-valine ⇌ 3 AMP + 3 PPi + δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine[7]

Enzymology of ACV Synthetase (ACVS)

ACV Synthetase (EC 6.3.2.26) is a large, modular NRPS enzyme encoded by the pcbAB gene.[4] Its immense size and inherent instability have historically made it a challenging enzyme to purify and characterize.[1][2]

Modular Architecture and Domain Functions

ACVS is comprised of three distinct modules, each responsible for the recognition, activation, and incorporation of one of the three constituent amino acids.[4] These modules contain a series of functional domains that work in concert in an assembly-line fashion.[4][8]

-

Module 1: Activates L-α-aminoadipic acid.

-

Module 2: Activates L-cysteine.

-

Module 3: Activates L-valine.

Each module contains a conserved set of core domains:

-

Adenylation (A) Domain: Selects and activates the specific amino acid substrate by catalyzing its reaction with ATP to form an aminoacyl-adenylate intermediate, releasing pyrophosphate (PPi).

-

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid as a thioester via a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic arm.

-

Condensation (C) Domain: Catalyzes peptide bond formation by joining the upstream, growing peptide chain (from the preceding module) with the newly activated amino acid on its own module.

In addition to the core domains, the final module of ACVS contains two specialized domains:

-

Epimerization (E) Domain: Catalyzes the stereoinversion of the enzyme-tethered L-valine to D-valine after its incorporation into the tripeptide.[4]

-

Thioesterase (Te) Domain: Acts as the terminal domain, catalyzing the hydrolytic release of the final LLD-ACV tripeptide from the enzyme complex.[4]

The complete domain organization of ACVS is therefore: A-T-C | A-T-C | A-T-E-Te .[8]

References

- 1. δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): discovery and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ACV synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Alpha-aminoadipyl-cysteinyl-valine synthetases in beta-lactam producing organisms. From Abraham's discoveries to novel concepts of non-ribosomal peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. delta-(L-alpha-Aminoadipyl)-L-cysteinyl-D-valine synthetase, that mediates the first committed step in penicillin biosynthesis, is a cytosolic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and characterization of delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ACV synthetase - Wikipedia [en.wikipedia.org]

- 8. Biochemical characterization of the Nocardia lactamdurans ACV synthetase | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Mechanism of ACV Synthetase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) synthetase (ACVS), a pivotal enzyme in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics. This document details the enzyme's modular structure, catalytic cycle, and the intricate regulatory networks that govern its activity, offering valuable insights for researchers in microbiology, enzymology, and drug development.

Core Principles of ACV Synthetase Function

ACV synthetase is a large, multifunctional non-ribosomal peptide synthetase (NRPS) responsible for the ATP-dependent condensation of its three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, to form the linear tripeptide LLD-ACV.[1][2] This process occurs independently of messenger RNA and ribosomes, a hallmark of NRPS systems.[3]

The enzyme is organized into three distinct modules, each responsible for the recognition, activation, and incorporation of one of the constituent amino acids.[1][2] Each module is further subdivided into specific functional domains:

-

Adenylation (A) Domain: Selects the specific amino acid substrate and activates it as an aminoacyl-adenylate at the expense of ATP.[3]

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently binds the activated amino acid via a thioester linkage to its 4'-phosphopantetheine (B1211885) (4'-PP) prosthetic group.[2]

-

Condensation (C) Domain: Catalyzes the formation of the peptide bond between the aminoacyl groups tethered to the T domains of adjacent modules.

In addition to these core domains, the third module of ACVS contains an Epimerization (E) domain , which converts L-valine to its D-valine isomer within the enzyme-bound tripeptide.[1][2] A C-terminal Thioesterase (TE) domain is responsible for the final release of the LLD-ACV tripeptide.[1][2]

The Catalytic Cycle of ACV Synthetase

The synthesis of the ACV tripeptide is a highly orchestrated process that can be broken down into the following key steps:

-

Amino Acid Activation: Each of the three A domains selects its cognate amino acid (L-α-aminoadipic acid, L-cysteine, and L-valine) and activates it by forming an aminoacyl-adenylate intermediate, with the release of pyrophosphate (PPi). This reaction is MgATP-dependent.[4]

-

Thiolation: The activated aminoacyl group is then transferred from the A domain to the thiol group of the 4'-PP arm of the corresponding T domain, releasing AMP.

-

Peptide Bond Formation (Condensation): The C domain of the second module catalyzes the nucleophilic attack of the α-amino group of the L-cysteine (tethered to the second T domain) on the thioester carbonyl of the L-α-aminoadipate (on the first T domain). This forms the dipeptide L-α-aminoadipoyl-L-cysteine, which remains attached to the second T domain. This process is repeated, with the C domain of the third module catalyzing the formation of the tripeptide by linking the dipeptide to the L-valine on the third T domain.

-

Epimerization: While the tripeptide is still bound to the third T domain, the E domain catalyzes the epimerization of the L-valine residue to D-valine.

-

Product Release: The TE domain at the C-terminus of the enzyme hydrolyzes the thioester bond, releasing the final LLD-ACV tripeptide.[1][2]

References

- 1. Molecular Regulation of β-Lactam Biosynthesis in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Target genes and structure of the direct repeats in the DNA-binding sequences of the response regulator PhoP in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

The Genetic Architecture of δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine (ACV) Tripeptide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) is the universal precursor to the vast and medically indispensable family of β-lactam antibiotics, including penicillins and cephalosporins. Its biosynthesis is a fascinating example of non-ribosomal peptide synthesis, a process distinct from the canonical mRNA-templated protein synthesis. This technical guide provides an in-depth exploration of the genetic basis of ACV production, detailing the enzymatic machinery, the underlying genetic organization, and the regulatory networks that govern its synthesis. Furthermore, this guide presents key quantitative data, detailed experimental protocols, and visual representations of the core pathways and workflows to facilitate a comprehensive understanding for researchers in the field.

The production of ACV is primarily orchestrated by a large, multifunctional enzyme known as ACV synthetase (ACVS).[1][2] This enzyme is encoded by the pcbAB gene (also referred to as acvA) and is a cornerstone of the penicillin biosynthesis gene cluster.[3][4] This guide will delve into the modular nature of ACVS and its intricate mechanism of action, providing a foundational understanding for further research and potential bioengineering applications.

The Core Genetic Machinery: The Penicillin Biosynthesis Gene Cluster

The genes responsible for the biosynthesis of penicillin, and by extension the initial ACV tripeptide, are typically organized in a conserved cluster in producing fungi such as Penicillium chrysogenum and Aspergillus nidulans.[5][6] This cluster contains three key genes:

-

pcbAB (acvA): This gene encodes the ACV synthetase (ACVS), the multi-domain enzyme responsible for the condensation of the three precursor amino acids.[3][4]

-

pcbC (ipnA): This gene encodes isopenicillin N synthase (IPNS), the enzyme that catalyzes the oxidative cyclization of the linear this compound to form the bicyclic structure of isopenicillin N, the first bioactive intermediate in the pathway.[5]

-

penDE (aatA): This gene encodes isopenicillin N acyltransferase (IAT), which in the final step of penicillin G biosynthesis, exchanges the L-α-aminoadipyl side chain of isopenicillin N for a phenylacetyl group.[7]

The pcbAB and pcbC genes are divergently transcribed, sharing a common promoter region, which allows for coordinated regulation of the initial steps of the biosynthetic pathway.[6]

The Engine of ACV Synthesis: ACV Synthetase (ACVS)

ACV synthetase is a classic example of a non-ribosomal peptide synthetase (NRPS). These large, modular enzymes function as assembly lines for the synthesis of peptides without the involvement of ribosomes. The ACVS from Penicillium chrysogenum is a single polypeptide with a molecular mass of approximately 426 kDa.[7] It is organized into three modules, each responsible for the recognition, activation, and incorporation of one of the three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[3][4]

Each module is further subdivided into distinct domains with specific catalytic functions:

-

Adenylation (A) Domain: This domain selects and activates the specific amino acid substrate by converting it into an aminoacyl-adenylate at the expense of ATP.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then transferred to the thiol group of a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group, which is covalently attached to the T domain.

-

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the aminoacyl groups tethered to the T domains of adjacent modules.

-

Epimerization (E) Domain: Located in the third module, this domain is responsible for the conversion of L-valine to its D-valine isomer within the final tripeptide.[4]

The synthesis of ACV proceeds in a stepwise manner, with the growing peptide chain being passed from one module to the next. The final LLD-ACV tripeptide is then released from the enzyme.

Quantitative Data on ACV Production

A thorough understanding of the kinetics of ACV synthetase and the yields of ACV production is critical for optimizing fermentation processes and for metabolic engineering efforts.

Table 1: Kinetic Parameters of ACV Synthetase from Penicillium chrysogenum

| Substrate | Km (µM) |

| L-α-Aminoadipic acid | 45[8][9] |

| L-Cysteine | 80[8][9] |

| L-Valine | 80[8][9] |

Km (Michaelis constant) is an inverse measure of the enzyme's affinity for its substrate.

Table 2: Regulation of pcbAB Gene Expression in Penicillium chrysogenum

| Condition | Regulatory Effect on pcbAB Expression | Reference |

| Glucose | Repression | [10] |

| Lactose (B1674315) | Derepression (relative to glucose) | [11] |

| Alkaline pH | Slight positive effect | [10] |

Table 3: this compound Production Yields

| Organism | Production System | Yield | Reference |

| Aspergillus nidulans | Fermentation Broth | Detectable at natural levels | [12] |

| Penicillium chrysogenum | Fermentation Broth | Detectable at natural levels | [12] |

| Saccharomyces cerevisiae (heterologous expression) | High-copy plasmid | 30-fold enhancement at 20°C vs 30°C | [13] |

Experimental Protocols

Protocol 1: Heterologous Expression of pcbAB in Escherichia coli

This protocol outlines a general procedure for the expression of the large pcbAB gene in E. coli, a common host for recombinant protein production. Co-expression with a phosphopantetheinyl transferase (PPTase) like Sfp from Bacillus subtilis is crucial for obtaining the active holo-enzyme.[14]

1. Vector Construction:

- Clone the full-length pcbAB cDNA into a suitable E. coli expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7 promoter).

- In a compatible plasmid, clone the gene for a broad-specificity PPTase, such as sfp.

2. Transformation:

- Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the pcbAB expression plasmid and the PPTase plasmid.

- Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotics for selection.

3. Expression:

- Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C with shaking.

- Inoculate a larger volume of fresh LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

- Reduce the incubation temperature to 16-25°C and continue to shake for 12-18 hours to enhance proper protein folding.

4. Cell Lysis and Protein Extraction:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the soluble recombinant ACVS.

Protocol 2: Purification of ACV Synthetase from Penicillium chrysogenum

This protocol describes a multi-step purification process for isolating ACVS from its native producer.[8][9][15]

1. Cell-Free Extract Preparation:

- Harvest mycelia from a P. chrysogenum culture in the late exponential growth phase.

- Grind the mycelia to a fine powder in liquid nitrogen.

- Resuspend the powder in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM EDTA, and protease inhibitors).

- Prepare a cell-free extract by centrifugation to remove cellular debris.

2. Ammonium (B1175870) Sulfate (B86663) Precipitation:

- Slowly add solid ammonium sulfate to the cell-free extract to a final saturation of 35-45%.

- Stir on ice for 30 minutes and then centrifuge to pellet the precipitated proteins, including ACVS.

- Resuspend the pellet in a minimal volume of purification buffer.

3. Ion-Exchange Chromatography:

- Apply the resuspended protein solution to an anion-exchange column (e.g., Q-Sepharose) equilibrated with a low-salt buffer.

- Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

- Collect fractions and assay for ACVS activity.

4. Gel Filtration Chromatography:

- Pool the active fractions from the ion-exchange step and concentrate them.

- Apply the concentrated sample to a gel filtration column (e.g., Superdex 200) to separate proteins based on size.

- Collect fractions and identify those containing the high molecular weight ACVS.

5. Hydrophobic Interaction Chromatography (Optional):

- For further purification, apply the active fractions to a hydrophobic interaction column (e.g., Phenyl-Sepharose) in a high-salt buffer.

- Elute with a decreasing salt gradient.

Protocol 3: In Vitro ACV Synthesis Assay

This assay measures the activity of purified or partially purified ACVS by quantifying the formation of radiolabeled ACV.

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- Purified ACVS enzyme

- 50 mM Tris-HCl buffer (pH 7.5-8.0)

- 5 mM ATP

- 20 mM MgCl2

- 1 mM L-α-aminoadipic acid

- 1 mM L-cysteine

- 1 mM L-[14C]valine (or another radiolabeled precursor)

- 1 mM Dithiothreitol (DTT)

2. Incubation:

- Incubate the reaction mixture at 25-30°C for 30-60 minutes.

3. Reaction Termination:

- Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the protein.

4. Analysis:

- Centrifuge to remove the precipitated protein.

- Analyze the supernatant for the presence of radiolabeled ACV using HPLC with a radiodetector or by thin-layer chromatography (TLC) followed by autoradiography.

Protocol 4: HPLC Analysis of this compound

This protocol outlines a method for the quantification of ACV in fermentation broths or in vitro reaction mixtures.[12]

1. Sample Preparation:

- For fermentation broth, centrifuge to remove cells and filter the supernatant through a 0.22 µm filter.

- For in vitro assays, use the supernatant after TCA precipitation and centrifugation.

2. HPLC System and Column:

- Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector or a pulsed amperometric detector (PAD).

- Employ a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) for separation with pre-column derivatization, or an anion-exchange column for direct detection with PAD.

3. Mobile Phase and Gradient (for Reversed-Phase with Derivatization):

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

- Mobile Phase B: 0.1% TFA in acetonitrile.

- Gradient: A linear gradient from 5% to 60% B over 30 minutes.

- Flow Rate: 1.0 mL/min.

4. Detection:

- If using pre-column derivatization (e.g., with o-phthalaldehyde, OPA), detect the derivatized ACV by fluorescence or UV absorbance (e.g., 340 nm).

- If using an anion-exchange column with PAD, detect the underivatized ACV by its electrochemical reduction on a gold electrode.

5. Quantification:

- Prepare a standard curve using known concentrations of a pure ACV standard.

- Quantify the ACV in the samples by comparing their peak areas to the standard curve.

Visualizations

ACV Biosynthesis Pathway

Caption: The biosynthetic pathway of ACV and its conversion to penicillins.

Experimental Workflow for ACV Production Analysis

Caption: A typical experimental workflow for the study of ACV synthetase.

Conclusion

The genetic basis of this compound production is a well-characterized system that serves as a paradigm for non-ribosomal peptide synthesis. The central player, ACV synthetase, with its modular architecture and complex catalytic mechanism, remains a fascinating subject of study. This technical guide has provided a comprehensive overview of the key genes, the enzymatic machinery, and the regulatory aspects of ACV biosynthesis. The included quantitative data and detailed experimental protocols are intended to serve as a valuable resource for researchers aiming to further unravel the intricacies of this vital metabolic pathway and to harness its potential for the development of novel antibiotics and other valuable bioactive compounds. The continued exploration of the genetic and biochemical underpinnings of ACV production will undoubtedly pave the way for innovative approaches in synthetic biology and industrial biotechnology.

References

- 1. uniprot.org [uniprot.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Alpha-aminoadipyl-cysteinyl-valine synthetases in beta-lactam producing organisms. From Abraham's discoveries to novel concepts of non-ribosomal peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Motifs in the C-terminal region of the Penicillium chrysogenum ACV synthetase are essential for valine epimerization and processivity of tripeptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of the Aspergillus nidulans Penicillin Biosynthesis Gene acvA (pcbAB) by Amino Acids: Implication for Involvement of Transcription Factor PACC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology | MDPI [mdpi.com]

- 8. Purification and characterization of delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification and characterization of delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase from Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcription of the pcbAB, pcbC and penDE genes of Penicillium chrysogenum AS-P-78 is repressed by glucose and the repression is not reversed by alkaline pHs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Extra- and intracellular lactose catabolism in Penicillium chrysogenum: phylogenetic and expression analysis of the putative permease and hydrolase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of delta-L-alpha-aminoadipyl-L-cysteinyl-D-valine by ion chromatography and pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Heterologous production of non-ribosomal peptide LLD-ACV in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

The pcbAB Gene: A Lynchpin in Non-Ribosomal Peptide Synthesis of ACV

An In-depth Technical Guide for Researchers and Drug Development Professionals

The biosynthesis of β-lactam antibiotics, a cornerstone of modern medicine, begins with a crucial non-ribosomal peptide synthesis step. Central to this process is the pcbAB gene, which encodes the monumental enzyme, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) Synthetase (ACVS). This multi-domain enzyme orchestrates the precise condensation of three precursor amino acids to form the ACV tripeptide, the universal precursor for all penicillin and cephalosporin (B10832234) antibiotics. This guide provides a detailed examination of the pcbAB gene's function, the intricate structure of its protein product, its regulation, and the experimental methodologies used to elucidate its role in ACV synthesis.

Gene Organization and Regulation

In penicillin-producing fungi, such as Penicillium chrysogenum and Aspergillus nidulans, the pcbAB gene is a key component of a conserved antibiotic biosynthesis gene cluster.[1] This cluster typically includes pcbC (encoding Isopenicillin N Synthase) and penDE (encoding Isopenicillin N Acyltransferase).[1][2]

Notably, the pcbAB and pcbC genes are arranged in a head-to-head orientation, transcribed divergently from a shared bidirectional promoter region approximately 1.16 kb in length.[3] This arrangement is critical for the co-ordinated regulation of the first two steps in the penicillin pathway. The expression of pcbAB is tightly controlled by a complex network of regulatory factors in response to environmental and nutritional cues.

Key Regulatory Mechanisms:

-

Carbon Catabolite Repression: Glucose, a preferred carbon source, strongly represses the transcription of pcbAB.[4][5] This repression is mediated, at least in part, by the CreA transcription factor, which binds to specific sites in the pcbAB promoter.[6]

-

pH Regulation: The ambient pH significantly influences gene expression, a process mediated by the pH-dependent transcriptional factor PACC.[7][8] PACC binding sites have been identified in the intergenic region between pcbAB and pcbC, and PACC activation is crucial for optimal expression under alkaline conditions.[7]

-

Amino Acid Influence: The availability of certain amino acids can modulate pcbAB expression. For instance, in A. nidulans, amino acids like histidine and valine have been shown to have a negative effect on the expression of acvA (pcbAB), a phenomenon linked to changes in ambient pH and PACC activation.[7][9]

These regulatory circuits ensure that antibiotic production is initiated under specific metabolic conditions, typically following a period of active growth.

The ACV Synthetase (ACVS) Enzyme: Structure and Function

The pcbAB gene encodes ACV Synthetase, a massive, multifunctional enzyme belonging to the Non-Ribosomal Peptide Synthetase (NRPS) family.[10][11] In P. chrysogenum, the gene contains an open reading frame of 11,376 nucleotides, encoding a protein with a calculated molecular weight of approximately 426 kDa.[7]

ACVS functions as a protein template, assembling the this compound in a stepwise fashion without a direct mRNA template for the peptide itself. Its structure is modular, with three distinct modules, each responsible for the recognition, activation, and incorporation of one of the three precursor amino acids.[5][12]

Each module is further subdivided into specific functional domains:

-

Adenylation (A) Domain: Selects a specific amino acid precursor (L-α-aminoadipic acid, L-cysteine, or L-valine) and activates it as an aminoacyl-adenylate at the expense of ATP.[1][10]

-

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid as a thioester via a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group.[1][10]

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the aminoacyl groups tethered to the T domains of adjacent modules.[5][12]

-

Epimerization (E) Domain: Located in the final module, this domain converts the L-valine residue to its D-valine isomer after it has been incorporated into the peptide chain.[12]

-

Thioesterase (TE) Domain: A C-terminal domain that releases the completed LLD-ACV tripeptide from the enzyme complex, likely through hydrolysis or intramolecular cyclization.[5][12]

The Catalytic Cycle of ACV Synthesis

The synthesis of ACV is a highly coordinated process occurring on the ACVS enzyme complex.

-

Initiation: The A-domain of Module 1 activates L-α-aminoadipic acid, which is then transferred to the adjacent T-domain.

-

Elongation (Step 1): The A-domain of Module 2 activates L-cysteine and tethers it to its T-domain. The C-domain of Module 2 then catalyzes peptide bond formation, transferring the L-α-aminoadipyl group from Module 1 to the L-cysteine on Module 2, forming a dipeptide.

-

Elongation (Step 2): The A-domain of Module 3 activates L-valine and attaches it to its T-domain. The C-domain of Module 3 facilitates the transfer of the dipeptide from Module 2 to the L-valine on Module 3, creating the enzyme-bound tripeptide.

-

Epimerization: The E-domain in Module 3 isomerizes the newly added L-valine residue into D-valine.

-

Termination: The TE domain cleaves and releases the final δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV) product from the enzyme.

This LLD-ACV tripeptide is then released into the cytoplasm to serve as the substrate for the next enzyme in the pathway, Isopenicillin N Synthase (pcbC).

// Nodes for Precursors L_AAA [label="L-α-Aminoadipic Acid"]; L_Cys [label="L-Cysteine"]; L_Val [label="L-Valine"];

// Invisible node for grouping precursors {rank=same; L_AAA; L_Cys; L_Val;} precursor_pool [shape=point, width=0, height=0]; L_AAA -> precursor_pool [arrowhead=none]; L_Cys -> precursor_pool [arrowhead=none]; L_Val -> precursor_pool [arrowhead=none];

// ACVS Enzyme Node ACVS [ label="ACV Synthetase (ACVS)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse ];

// ACV Product Node ACV [label="δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)"];

// IPNS Enzyme Node IPNS [ label="Isopenicillin N Synthase (IPNS)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse ];

// IPN Product Node IPN [label="Isopenicillin N (IPN)"];

// IAT Enzyme Node IAT [ label="Isopenicillin N Acyltransferase (IAT)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse ];

// Penicillin G Product Node PenG [label="Penicillin G", shape=box, style="filled, rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with Gene Labels precursor_pool -> ACVS [label="pcbAB gene", fontcolor="#5F6368"]; ACVS -> ACV; ACV -> IPNS [label="pcbC gene", fontcolor="#5F6368"]; IPNS -> IPN; IPN -> IAT [label="penDE gene", fontcolor="#5F6368"]; IAT -> PenG; } } Caption: Signaling pathway for penicillin biosynthesis.

Quantitative Analysis of pcbAB Function

The function and regulation of pcbAB have been quantified through various experimental approaches, including heterologous expression and gene reporter assays.

Table 1: Factors Affecting Heterologous ACV Production in S. cerevisiae

| Factor Investigated | Modification | Outcome on ACV Production | Reference |

|---|---|---|---|

| Gene Copy Number | Integration of pcbAB into the yeast genome (single copy) vs. expression from a high-copy plasmid. | A 6-fold decrease in ACV production was observed with the integrated gene, indicating copy number is a limiting factor. | [13] |

| Cultivation Temp. | Lowering the cultivation temperature from 30°C to 20°C. | A 30-fold enhancement in ACV production was achieved. | [13] |

| Codon Optimization | Optimization of the 5' end of the pcbAB gene for yeast expression. | Did not significantly increase ACV production. |[13] |

Table 2: Regulatory Effects on pcbAB Gene Expression

| Condition / Mutation | Organism | Method | Effect on pcbAB expression | Reference |

|---|---|---|---|---|

| Glucose vs. Lactose | P. chrysogenum | Reporter Gene (lacZ) | Transcription is strongly repressed by glucose compared to lactose. | [5] |

| Mutated CreA sites | P. chrysogenum | Reporter Gene (unspecified) | Important increase in reporter activity in glucose medium, confirming CreA's role in repression. | [2] |

| Addition of Histidine | A. nidulans | Reporter Gene (uidA) | Repression of acvA-uidA expression, linked to decreased ambient pH. | [9] |

| Addition of Valine | A. nidulans | Reporter Gene (uidA) | Repression of acvA-uidA expression, linked to decreased ambient pH. |[9] |

Note: Quantitative values for enzyme kinetics (Km, Vmax) for ACV Synthetase are highly dependent on the purification method and assay conditions and are not consistently reported across literature. The primary method for assessing activity involves measuring the ATP-PPi exchange rate or direct product formation.[1][12][14]

Key Experimental Protocols

Elucidating the function and regulation of pcbAB requires specialized biochemical and molecular biology techniques.

This protocol is used to detect the binding of regulatory proteins (e.g., CreA, PACC) to specific DNA sequences within the pcbAB promoter.[4][10][11][15]

Objective: To determine if a protein present in a nuclear extract binds to a labeled DNA probe corresponding to a putative regulatory site in the pcbAB-pcbC intergenic region.

Materials:

-

DNA probe: A 30-50 bp double-stranded oligonucleotide corresponding to the target sequence, end-labeled with a fluorescent dye (e.g., IRDye) or radioisotope (e.g., ³²P).

-

Nuclear protein extract from fungal mycelia grown under inducing and repressing conditions.

-

Binding Buffer (10X): e.g., 200 mM HEPES, 500 mM KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol.

-

Poly(dI-dC): Non-specific competitor DNA.

-

Unlabeled ("cold") competitor probe.

-

Native polyacrylamide gel (4-6%).

-

TBE Buffer (0.5X).

Methodology:

-

Binding Reaction Setup: In a microcentrifuge tube, assemble the following on ice:

-

Nuclease-free water to final volume.

-

10X Binding Buffer.

-

Poly(dI-dC) (to block non-specific binding).

-

Nuclear protein extract (2-10 µg).

-

(For competition assay) 50-100x molar excess of unlabeled competitor probe.

-

Incubate for 10 minutes at room temperature.

-

-

Probe Addition: Add the labeled DNA probe (e.g., 10-50 fmol) to the reaction mixture.

-

Incubation: Incubate for 20-30 minutes at room temperature to allow protein-DNA binding.

-

Gel Electrophoresis:

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel at a constant voltage (e.g., 150-200 V) at 4°C until the loading dye has migrated sufficiently.

-

-

Detection:

-

For fluorescent probes, image the gel directly using an infrared imaging system.

-

For radioactive probes, dry the gel and expose it to X-ray film or a phosphor screen.

-

Expected Result: A band that is "shifted" (migrates slower) compared to the free probe indicates a protein-DNA complex. The shift should be diminished or disappear in the presence of the specific unlabeled competitor probe but not a non-specific competitor.

// Steps prep_probe [label="1. Prepare Labeled\nDNA Probe"]; prep_extract [label="2. Prepare Nuclear\nProtein Extract"]; binding_rxn [label="3. Set up Binding Reaction\n(Probe + Extract + Buffer)"]; incubation [label="4. Incubate at Room Temp\n(20-30 min)"]; electrophoresis [label="5. Native PAGE\nElectrophoresis"]; detection [label="6. Detect Shifted Bands\n(Imaging / Autoradiography)"]; analysis [label="7. Analyze Results\n(Free vs. Bound Probe)"];

// Workflow sequence prep_probe -> binding_rxn; prep_extract -> binding_rxn; binding_rxn -> incubation; incubation -> electrophoresis; electrophoresis -> detection; detection -> analysis; } } Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

This is a classic method to measure the adenylation activity of NRPS enzymes like ACVS.[1][14] It measures the reverse reaction of the first catalytic step.

Objective: To quantify the amino acid-dependent formation of [³²P]ATP from [³²P]pyrophosphate (PPi).

Materials:

-

Purified or partially purified ACVS enzyme.

-

[³²P]PPi (radiolabeled pyrophosphate).

-

ATP.

-

Substrate amino acids (L-α-aminoadipic acid, L-cysteine, L-valine).

-

Assay Buffer: e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 2 mM DTT.

-

Activated charcoal solution.

-

Wash Buffer.

-

Scintillation fluid.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine Assay Buffer, ATP, [³²P]PPi, and the specific amino acid substrate to be tested.

-

Initiate Reaction: Add the ACVS enzyme preparation to the tube to start the reaction. Incubate at the optimal temperature (e.g., 25-30°C) for a defined period (e.g., 10-20 minutes).

-

Stop Reaction: Terminate the reaction by adding the activated charcoal solution. The charcoal binds nucleotides (ATP) but not free pyrophosphate.

-

Washing: Pellet the charcoal by centrifugation. Wash the pellet multiple times with Wash Buffer to remove all unbound [³²P]PPi.

-

Quantification: Resuspend the final charcoal pellet in scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³²P]ATP formed.

Expected Result: A significant increase in radioactivity in the charcoal pellet in the presence of the enzyme and its cognate amino acid substrate compared to negative controls (no enzyme or no amino acid). This confirms the A-domain's ability to activate the specific substrate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Direct involvement of the CreA transcription factor in penicillin biosynthesis and expression of the pcbAB gene in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Transcription of the pcbAB, pcbC and penDE genes of Penicillium chrysogenum AS-P-78 is repressed by glucose and the repression is not reversed by alkaline pHs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 7. The cluster of penicillin biosynthetic genes. Identification and characterization of the pcbAB gene encoding the alpha-aminoadipyl-cysteinyl-valine synthetase and linkage to the pcbC and penDE genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of the Aspergillus nidulans Penicillin Biosynthesis Gene acvA (pcbAB) by Amino Acids: Implication for Involvement of Transcription Factor PACC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. en.bio-protocol.org [en.bio-protocol.org]

- 11. Demonstrating Interactions of Transcription Factors with DNA by Electrophoretic Mobility Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heterologous production of non-ribosomal peptide LLD-ACV in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Colorimetric Detection of the Adenylation Activity in Nonribosomal Peptide Synthetases [pubmed.ncbi.nlm.nih.gov]

- 15. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]

Epimerization of Valine in ACV Tripeptide Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical epimerization of L-valine to D-valine during the biosynthesis of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), the tripeptide precursor to penicillin and cephalosporin (B10832234) antibiotics. This process is catalyzed by the multifunctional enzyme ACV synthetase (ACVS), a nonribosomal peptide synthetase (NRPS). Understanding the mechanism and enzymology of this epimerization is crucial for the rational design of novel antibiotics and other bioactive peptides.

The Enzymatic Machinery: ACV Synthetase

The synthesis of the ACV tripeptide is a multi-step process carried out by a single, large enzyme, ACV synthetase (ACVS).[1][2][3] ACVS is organized into three modules, each responsible for the activation and incorporation of one of the constituent amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[4] Each module is further subdivided into specific catalytic domains.

The canonical domains involved in each module are:

-

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-adenylate at the expense of ATP.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheine (B1211885) (PPt) arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid tethered to its own T domain and the growing peptide chain attached to the T domain of the preceding module.

The third module of ACVS, which incorporates valine, possesses an additional, crucial domain:

-

Epimerization (E) domain: Catalyzes the conversion of the enzyme-tethered L-valine to D-valine.[4]

A thioesterase (TE) domain at the C-terminus of ACVS is responsible for the final release of the this compound.[4]

The Epimerization of Valine: Mechanism and Timing

The conversion of L-valine to its D-isomer is a critical step for the biological activity of the resulting β-lactam antibiotics. This stereochemical inversion is catalyzed by the E domain located within the third module of ACVS. The epimerization occurs after the formation of the L-cysteinyl-L-valine dipeptide, which remains tethered to the T domain of the third module.[5] A proposed mechanism involves a deprotonation-reprotonation step at the α-carbon of the valine residue.

Quantitative Data